

# BI-749327: A Chemical Probe for Elucidating TRPC6 Channel Function

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## Compound of Interest

Compound Name: BI-749327

Cat. No.: B2540885

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that plays a crucial role in regulating calcium signaling in various cell types.<sup>[1][2]</sup> Dysregulation of TRPC6 activity, often due to enhanced gene expression or gain-of-function mutations, has been implicated in the pathophysiology of several diseases, particularly those involving fibrosis and pathological remodeling in cardiac and renal tissues.<sup>[1][2]</sup> The development of selective pharmacological tools to modulate TRPC6 activity is therefore of significant interest for both basic research and therapeutic development. This guide provides a comprehensive overview of **BI-749327**, a potent and selective chemical probe for the TRPC6 channel, summarizing its pharmacological properties and detailing the experimental protocols for its use in vitro and in vivo.

## Pharmacological Profile of BI-749327

**BI-749327** is an orally bioavailable antagonist of TRPC6 channels, distinguished by its high potency and selectivity.<sup>[1]</sup> Its development was the result of medicinal chemistry efforts to optimize potency, selectivity against related TRPC channels (TRPC3, TRPC5, and TRPC7) and other ion channels, and pharmacokinetic properties.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-749327**, facilitating a clear comparison of its activity and properties across different assays and species.

Table 1: In Vitro Potency and Selectivity of **BI-749327**

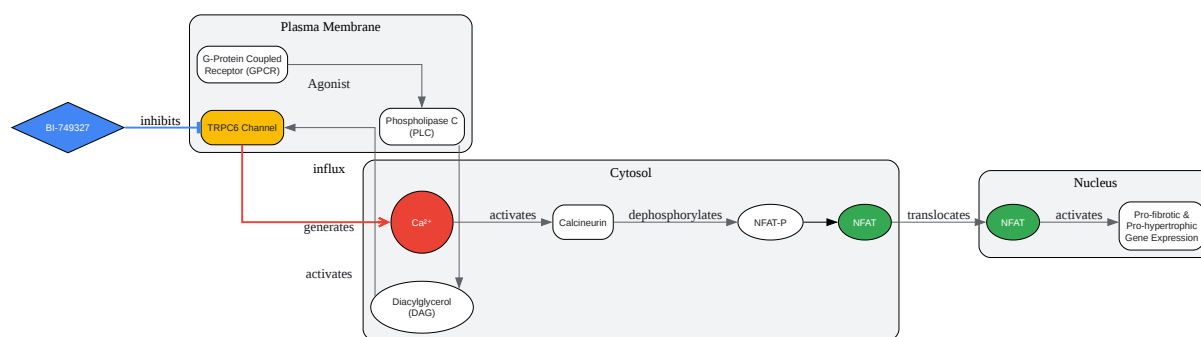
| Target        | Species    | Assay                  | IC50 (nM) | Selectivity<br>(fold vs.<br>mTRPC6) |
|---------------|------------|------------------------|-----------|-------------------------------------|
| TRPC6         | Mouse      | Whole-cell patch clamp | 13        | -                                   |
| TRPC6         | Human      | Whole-cell patch clamp | 19        | ~0.7                                |
| TRPC6         | Guinea Pig | Whole-cell patch clamp | 15        | ~0.9                                |
| TRPC3         | Mouse      | Whole-cell patch clamp | 1,100     | 85                                  |
| TRPC7         | Mouse      | Whole-cell patch clamp | 550       | 42                                  |
| TRPC5         | Mouse      | Whole-cell patch clamp | >10,000   | >700                                |
| TRPM8         | Human      | Not specified          | >10,000   | >500                                |
| TRPV1         | Human      | Not specified          | >10,000   | >500                                |
| TRPA1         | Human      | Not specified          | >10,000   | >500                                |
| Nav1.5        | Human      | Not specified          | >10,000   | >500                                |
| Kv11.1 (hERG) | Human      | Not specified          | >2,000    | >150                                |

Table 2: Pharmacokinetic Properties of **BI-749327** in Mice

| Parameter                           | Species    | Dose & Route          | Value                      |
|-------------------------------------|------------|-----------------------|----------------------------|
| Terminal Half-life (t1/2)           | CD-1 Mouse | 3, 10, 30 mg/kg, oral | 8.5 - 13.5 hours           |
| Cmax (Maximum Plasma Concentration) | CD-1 Mouse | 3, 10, 30 mg/kg, oral | Dose-proportional increase |
| Systemic Exposure (AUC)             | CD-1 Mouse | 3, 10, 30 mg/kg, oral | Dose-proportional increase |
| Plasma Protein Binding              | Mouse      | 1 $\mu$ M             | 98.4 $\pm$ 0.1%            |
| Unbound Fraction                    | Mouse      | 1 $\mu$ M             | 1.6%                       |
| Unbound Trough Plasma Concentration | Mouse      | 30 mg/kg/day, oral    | ~180 nM                    |

## Signaling Pathway and Mechanism of Action

TRPC6 is a key component of a signaling pathway that links receptor activation to changes in intracellular calcium and subsequent gene expression. A critical downstream effector of TRPC6-mediated calcium influx is the Nuclear Factor of Activated T-cells (NFAT). **BI-749327** exerts its effects by directly inhibiting TRPC6 channel activity, thereby blocking this signaling cascade.



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TRPC6-NFAT signaling pathway and the inhibitory action of **BI-749327**.

As illustrated, **BI-749327** effectively suppresses NFAT activation in cells expressing both wild-type and gain-of-function TRPC6 mutants. This leads to the downstream blockade of pro-hypertrophic and pro-fibrotic gene expression in relevant cell types like cardiomyocytes.

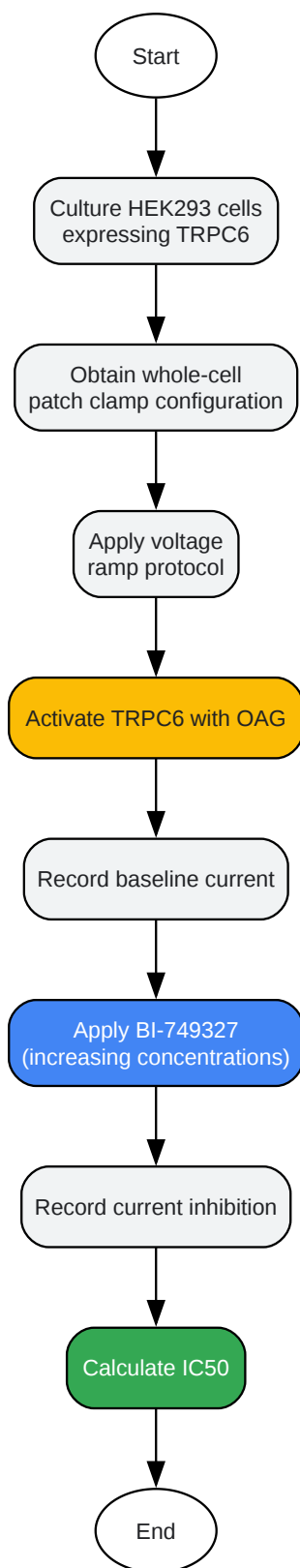
## Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **BI-749327** to probe TRPC6 function.

## In Vitro Assays

This technique is used to directly measure the inhibitory effect of **BI-749327** on TRPC6 channel currents.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing mouse or human TRPC6.
- Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO<sub>2</sub> incubator. Transfect cells with TRPC6 plasmids using a suitable transfection reagent according to the manufacturer's protocol. Electrophysiological recordings are typically performed 24 to 48 hours post-transfection.
- Solutions:
  - Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  - Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
- Recording Procedure:
  - Obtain whole-cell patch clamp configuration using a patch-clamp amplifier.
  - Hold the cell at a membrane potential of -60 mV.
  - Apply a voltage ramp protocol (e.g., an 80 ms step to -80 mV, followed by a 320 ms ramp to +80 mV) at regular intervals (e.g., every 4-5 seconds) to elicit TRPC6 currents.
  - Activate TRPC6 channels by applying a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the extracellular solution.
  - Establish a stable baseline current in the presence of the agonist.
  - Perfuse the cells with increasing concentrations of **BI-749327** in the agonist-containing extracellular solution.
  - Record the inhibition of the TRPC6 current at each concentration of **BI-749327**.
  - Calculate the IC<sub>50</sub> value by fitting the concentration-response data to a sigmoidal dose-response curve.



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Workflow for whole-cell patch clamp analysis of **BI-749327**.

This assay is used to assess the functional consequence of TRPC6 inhibition by **BI-749327** on the downstream NFAT signaling pathway.

- Cell Line: HEK293T cells.
- Reagents:
  - Plasmids: TRPC6 expression plasmid (wild-type or mutant), NFAT-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).
  - Transfection reagent.
  - Luciferase assay reagent.
- Procedure:
  - Co-transfect HEK293T cells with the TRPC6 expression plasmid, the NFAT-luciferase reporter plasmid, and the control plasmid.
  - After 24-48 hours, treat the cells with varying concentrations of **BI-749327** or vehicle.
  - Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
  - Determine the dose-dependent inhibition of NFAT activity by **BI-749327**.

This assay evaluates the effect of **BI-749327** on pathological gene expression in a cellular model of cardiac hypertrophy.

- Primary Cells: Neonatal rat ventricular myocytes (NRVMs).
- Isolation and Culture: Isolate NRVMs from newborn Sprague-Dawley rat pups using enzymatic digestion and Percoll gradient centrifugation. Culture the cells in an appropriate medium.
- Procedure:

- Induce hypertrophy in NRVMs by treating them with a pro-hypertrophic agent such as Angiotensin II (Ang II; e.g., 100  $\mu$ M for 48 hours).
- Co-treat the cells with **BI-749327** (e.g., 250 or 500 nM) or vehicle.
- After the treatment period, harvest the cells and extract RNA.
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) and genes related to the Cn/NFAT pathway (e.g., Rcan1, Trpc6).
- Normalize the gene expression levels to a housekeeping gene (e.g., Gapdh).

## In Vivo Models

**BI-749327** has demonstrated efficacy in preclinical models of cardiac and renal disease.

This model is used to study pressure overload-induced cardiac hypertrophy and fibrosis.

- Animal Model: C57BL/6J mice.
- Surgical Procedure:
  - Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
  - Place a ligature around the transverse aorta between the innominate and left common carotid arteries.
  - Tighten the ligature around a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction, and then remove the needle.
  - Suture the chest and skin, and allow the animal to recover.
- **BI-749327** Administration:
  - Formulation: Prepare a suspension of **BI-749327** in a suitable vehicle (e.g., 0.5% methylcellulose).

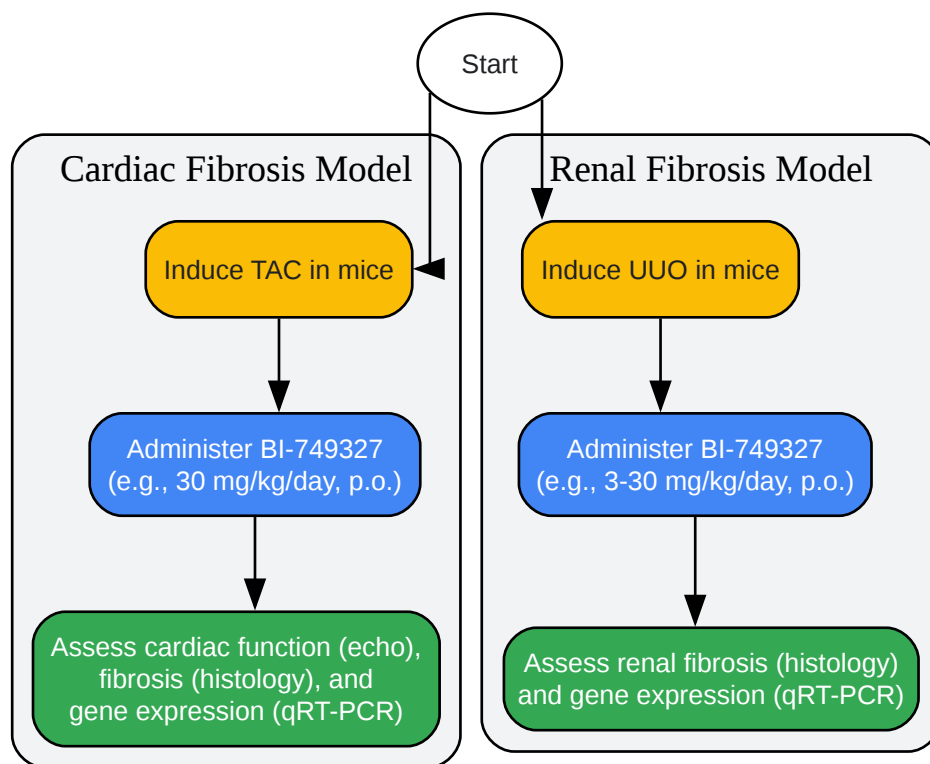


- Dosing: Administer **BI-749327** (e.g., 30 mg/kg/day) or vehicle via oral gavage. Treatment can be initiated at a desired time point post-TAC surgery.
- Outcome Measures:
  - Echocardiography: Monitor cardiac function (e.g., fractional shortening, ejection fraction) and dimensions (e.g., left ventricular internal diameter).
  - Histology: Assess cardiac fibrosis by staining heart sections with Picrosirius Red or Masson's trichrome.
  - Gene Expression Analysis: Measure the expression of pro-fibrotic and pro-hypertrophic genes in heart tissue via qRT-PCR.

This model is used to investigate the mechanisms of renal fibrosis and the efficacy of anti-fibrotic therapies.

- Animal Model: C57BL/6J mice.
- Surgical Procedure:
  - Anesthetize the mouse and make a flank incision to expose the left kidney and ureter.
  - Ligate the left ureter at two points with a non-absorbable suture.
  - Suture the muscle and skin layers and allow the animal to recover.
- **BI-749327** Administration:
  - Formulation: Prepare a suspension of **BI-749327** in a suitable vehicle.
  - Dosing: Administer **BI-749327** (e.g., 3, 10, or 30 mg/kg/day) or vehicle via oral gavage, typically starting just before the UUO surgery.
- Outcome Measures:
  - Histology: Assess renal fibrosis by staining kidney sections with Picrosirius Red. Evaluate myofibroblast activation by immunohistochemistry for  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA).

- Gene Expression Analysis: Measure the expression of pro-fibrotic genes (e.g., Tgfb1) in kidney tissue via qRT-PCR.



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Experimental workflows for in vivo evaluation of **BI-749327**.

## Conclusion

**BI-749327** is a valuable and well-characterized chemical probe for the TRPC6 channel. Its high potency, selectivity, and oral bioavailability make it a suitable tool for investigating the physiological and pathophysiological roles of TRPC6 in a wide range of experimental settings. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate the effective use of **BI-749327** by researchers in academia and industry, ultimately contributing to a better understanding of TRPC6 biology and the development of novel therapeutics targeting this channel.

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## References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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